Zoliflodacin is a first-in-class spiropyrimidinetrione antibiotic. [] It is classified as a DNA gyrase B inhibitor, specifically targeting bacterial type II topoisomerases. [, , ] Its significance in scientific research lies in its potential to address the growing threat of antibiotic-resistant bacteria, particularly Neisseria gonorrhoeae. [, , , , ]
Zoliflodacin was discovered through a systematic screening process aimed at identifying new antibacterial agents. It is classified as a bactericidal agent due to its ability to kill bacteria rather than merely inhibiting their growth. The compound is synthesized from readily available starting materials and has undergone extensive testing for both efficacy and safety in clinical settings.
The synthesis of zoliflodacin is accomplished through a stereoselective nine-step process. The initial steps involve the formation of key intermediates that undergo several transformations, including cyclization and functional group modifications, to yield the final spiropyrimidinetrione structure. Key aspects of the synthesis include:
Zoliflodacin's molecular structure can be characterized by its complex spiropyrimidinetrione framework. The compound features multiple rings and functional groups that contribute to its biological activity. Key structural data include:
Zoliflodacin undergoes specific chemical reactions that are pivotal for its mechanism of action. Notably, it interacts with DNA gyrase and topoisomerase IV, leading to:
The primary mechanism by which zoliflodacin exerts its antibacterial effects involves:
Zoliflodacin exhibits several notable physical and chemical properties:
Zoliflodacin's primary application lies in its use as an antibiotic for treating uncomplicated gonorrhea. Its unique mechanism offers a promising alternative to existing antibiotics, particularly in light of rising resistance rates among gonococcal strains. Additionally, ongoing research explores its potential against other bacterial infections where traditional treatments have failed.
Neisseria gonorrhoeae, the bacterium causing gonorrhea, has progressively developed resistance to every antibiotic class used against it. With over 82 million new global infections annually, gonorrhea represents the second most common bacterial sexually transmitted infection worldwide [1] [3]. The erosion of treatment options reached a critical juncture when resistance emerged to extended-spectrum cephalosporins (e.g., ceftriaxone) and macrolides (e.g., azithromycin)—the last globally recommended dual therapy [5] [9]. By 2018, surveillance data indicated that 9% of countries reported ≥5% ceftriaxone resistance, while 72% reported widespread azithromycin resistance [8]. This trajectory has positioned N. gonorrhoeae as a "Priority 2 (High)" pathogen on the WHO priority list and an "Urgent Threat" by the CDC [9], underscoring the imminent risk of untreatable gonorrhea.
Table 1: Historical Timeline of Key Antibiotic Resistance Milestones in Gonorrhea
Era | Antibiotic Class | Resistance Milestone |
---|---|---|
Pre-1970s | Penicillins | Chromosomal & plasmid-mediated resistance emerged |
1980s–1990s | Tetracyclines, Macrolides | High-level tetracycline resistance; azithromycin resistance spreads |
2000s–2010s | Fluoroquinolones | Widespread resistance globally |
Post-2010 | Cephalosporins (Ceftriaxone) | First global treatment failures reported |
The accelerating antimicrobial resistance (AMR) crisis demands innovative antibiotic development strategies aligned with public health goals. Novel antibiotics like zoliflodacin address two critical WHO objectives: 1) Providing therapeutic options against multidrug-resistant infections, and 2) Reducing transmission through effective cure [7] [8]. Zoliflodacin specifically targets N. gonorrhoeae strains resistant to ceftriaxone, azithromycin, ciprofloxacin, and penicillin [1] [7], fulfilling a core WHO Global Action Plan directive to develop first-in-class antibiotics for high-priority pathogens [8]. Its oral administration further supports global access in resource-limited settings where injectable ceftriaxone poses logistical challenges [3].
Zoliflodacin’s development exemplifies a successful non-profit-driven partnership model. Innoviva Specialty Therapeutics (formerly Entasis Therapeutics) and the Global Antibiotic Research & Development Partnership (GARDP) co-led the drug’s clinical advancement, with GARDP sponsoring the pivotal Phase 3 trial—the first for a WHO priority pathogen led by a non-profit [3] [6]. This collaboration allocated commercial rights strategically: Innoviva retains rights in major markets (North America, Europe, Asia-Pacific), while GARDP holds registration and commercialization rights in >75% of countries, including all low-income nations [3] [6]. This framework ensures equitable access while leveraging private-sector resources, offering a template for future antibiotic development targeting neglected public health threats [6] [8].
Table 2: Public-Private Partnership Contributions to Zoliflodacin Development
Partner | Contribution | Access Rights |
---|---|---|
Innoviva Specialty Therapeutics | Drug discovery, NDA submission, commercial manufacturing | North America, Europe, Asia-Pacific |
GARDP | Phase 3 trial sponsorship, funding coordination | Low/middle-income countries; global access strategy |
Public Funders (e.g., EU, Wellcome) | Grant funding, clinical trial support | None (public return on investment via access) |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7